molecular formula C11H11NO3 B5462848 methyl cinnamoylcarbamate

methyl cinnamoylcarbamate

Cat. No.: B5462848
M. Wt: 205.21 g/mol
InChI Key: KIVJMEXGGJQCFE-BQYQJAHWSA-N
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Description

Overview of Cinnamic Acid Derivatives in Organic Synthesis

Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in various plants and essential oils. researchgate.net They are characterized by a phenyl group attached to an acrylic acid moiety. This structural framework makes them valuable starting materials and intermediates in organic synthesis. eco-vector.comsemanticscholar.org

The synthetic utility of cinnamic acid derivatives is broad, stemming from the reactivity of the carboxylic acid, the carbon-carbon double bond, and the aromatic ring. researchgate.netsciforum.net They serve as precursors for a variety of commercially significant molecules, including pharmaceuticals, fragrances, and polymers. researchgate.netchemrxiv.org For instance, they are key intermediates in the shikimate and phenylpropanoid pathways, which are fundamental in the biosynthesis of numerous natural products. researchgate.net The presence of the conjugated system allows for a range of chemical transformations, making cinnamic acid derivatives versatile building blocks for more complex molecular architectures. eco-vector.com

Role and Significance of Carbamate (B1207046) Functional Groups in Chemical Research

The carbamate functional group, an ester of carbamic acid (-NH-C(=O)-O-), is a cornerstone in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. nih.govnih.gov Structurally, carbamates can be viewed as hybrids of amides and esters, conferring upon them a unique combination of stability and reactivity. nih.govresearchgate.net They exhibit good chemical and proteolytic stability, which is a desirable attribute in drug design. acs.orguobasrah.edu.iq

In medicinal chemistry, the carbamate group is often employed as a bioisostere for the amide bond in peptides. nih.govunirioja.es This substitution can enhance a molecule's metabolic stability and ability to permeate cell membranes. nih.govacs.org Furthermore, carbamates play a crucial role in the design of prodrugs, where they can mask a polar functional group to improve bioavailability, and are later cleaved in vivo to release the active drug. uobasrah.edu.iq Beyond their therapeutic applications, carbamates are widely used as protecting groups for amines in multi-step organic synthesis due to their stability under various reaction conditions and the relative ease of their removal. nih.gov

Structural Framework of Methyl Cinnamoylcarbamate: A Unique Conjugation

This compound possesses a distinctive molecular architecture arising from the conjugation of a cinnamoyl group with a methyl carbamate moiety. This structure, formally known as methyl N-(cinnamoyl)carbamate, features an extended π-system that encompasses the phenyl ring, the olefinic double bond, and the carbonyl group of the cinnamoyl portion, which is further electronically influenced by the adjacent carbamate functionality.

The planarity of the carbamate group, a result of the delocalization of the nitrogen lone pair into the carbonyl group, is a key structural feature. nih.govacs.org This delocalization imparts a degree of rigidity to the molecule. acs.org The conjugation in this compound is more extensive than in simple carbamates or cinnamic acid derivatives alone. The electronic communication between the aromatic ring, the double bond, and the acyl carbamate system is expected to influence the molecule's chemical and physical properties. This extended conjugation can be studied using various spectroscopic techniques and computational methods to understand the electron distribution and conformational preferences. researchgate.netpharmpharm.ru The interplay between the electron-withdrawing cinnamoyl carbonyl group and the electronic nature of the carbamate nitrogen is a subject of scientific interest.

Research Gaps and Opportunities in Cinnamoyl Carbamate Chemistry

While both cinnamic acid derivatives and carbamates are individually well-studied, the specific class of cinnamoyl carbamates, including this compound, represents a relatively underexplored area of chemical research. The existing literature provides glimpses into their synthesis and potential as protecting groups, but a comprehensive understanding of their reactivity, properties, and applications is lacking. chemrxiv.orggoogle.com

Key Research Gaps include:

Detailed Synthesis and Characterization: There is a need for more reported synthetic methodologies specifically for this compound and its analogues, along with thorough characterization data. While the Curtius rearrangement of cinnamoyl azide (B81097) in the presence of methanol (B129727) is a plausible route, detailed studies on its efficiency and scope are limited. researchgate.netwikipedia.orgraco.cat

Systematic Reactivity Studies: A systematic investigation into the reactivity of the cinnamoyl carbamate scaffold is required. This includes exploring reactions at the double bond, the aromatic ring, and the carbamate functionality itself.

Exploration of Biological Activity: Given the diverse biological activities of both parent scaffolds, a thorough investigation into the pharmacological potential of cinnamoyl carbamates is warranted. researchgate.netbohrium.com

Material Science Applications: The rigid and conjugated nature of these molecules suggests potential applications in materials science, for example, as monomers for sequence-defined polymers, an area that is currently gaining significant attention. nih.gov

Opportunities for Future Research:

Development of Novel Synthetic Routes: The development of new, efficient, and stereoselective methods for the synthesis of cinnamoyl carbamates would be highly valuable.

Computational and Spectroscopic Studies: In-depth computational and spectroscopic analyses can provide a deeper understanding of the structure-property relationships within this class of compounds, particularly concerning their conformational preferences and electronic structure. nih.govresearchgate.net

Library Synthesis and Biological Screening: The synthesis of a library of diverse cinnamoyl carbamate derivatives and their subsequent screening for various biological activities could lead to the discovery of new therapeutic agents.

Polymer Chemistry: The use of cinnamoyl carbamates as building blocks for novel polymers with unique properties is a promising and largely unexplored research avenue. nih.gov

Interactive Data Tables

Below are tables summarizing key information related to the compounds discussed in this article.

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Description
Cinnamic AcidC₉H₈O₂148.16A white crystalline organic acid, slightly soluble in water.
Methyl CarbamateC₂H₅NO₂75.07A colorless solid. nist.gov
This compoundC₁₁H₁₁NO₃205.21A research compound.

Table 2: Spectroscopic Data of a Related Compound (Methyl Cinnamate)

Spectroscopic TechniqueKey Features
¹H NMR Signals for aromatic protons, vinylic protons, and methyl ester protons. pharmpharm.ru
¹³C NMR Resonances for aromatic carbons, olefinic carbons, carbonyl carbon, and methyl carbon. rsc.org
IR Spectroscopy Characteristic absorptions for C=O stretching (ester), C=C stretching (alkene), and aromatic C-H bending. researchgate.net
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[(E)-3-phenylprop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)12-10(13)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,14)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVJMEXGGJQCFE-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Cinnamoylcarbamate and Analogues

Historical Development of Carbamate (B1207046) Synthesis Relevant to the Cinnamoyl Moiety

The synthesis of carbamates is a cornerstone of organic chemistry, with foundational methods dating back to the 19th century. Historically, prominent name reactions such as the Hofmann, Curtius, and Lossen rearrangements provided the first entries into this class of compounds. These reactions typically proceed through an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate.

Hofmann Rearrangement : This method converts a primary amide into a carbamate with one fewer carbon atom. For a cinnamoyl-related synthesis, this would involve the rearrangement of a precursor like cinnamylacetamide.

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate. nih.gov This method is widely used to transform carboxylic acids into carbamates and is suitable for acid-sensitive molecules. nih.gov A cinnamoyl-based precursor, cinnamoyl azide, could be rearranged and subsequently trapped with methanol (B129727) to yield the corresponding carbamate.

Phosgene-Based Syntheses : The use of highly toxic phosgene (B1210022) and its derivatives, such as chloroformates, became a standard industrial method for carbamate production. nih.govresearchgate.net The reaction of an alcohol with phosgene generates a chloroformate, which then reacts with an amine. researchgate.net Alternatively, reacting an amine with phosgene produces a carbamoyl (B1232498) chloride, which can then be treated with an alcohol. These methods, while efficient, pose significant safety and toxicity concerns, leading to the development of safer alternatives like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.govresearchgate.net

These classical methods, while historically significant, laid the groundwork for modern, safer, and more versatile strategies applicable to complex structures like methyl cinnamoylcarbamate. The development of phosgene alternatives and the rise of catalytic, one-pot procedures have been driven by the need for more environmentally benign and efficient synthetic routes. nih.govacs.orgnih.gov

Direct Esterification and Carbamate Formation Strategies

Direct strategies focus on forming the N-acyl carbamate bond by coupling a cinnamoyl precursor with a suitable nitrogen-containing nucleophile. These methods are often convergent and efficient, relying on the activation of the cinnamic acid carboxyl group.

The most straightforward approach to this compound involves the direct condensation of cinnamic acid or its derivatives with methyl carbamate or a related species. This typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack. Numerous coupling reagents, widely used in peptide and amide synthesis, can be employed for this purpose. analis.com.my

The activation of cinnamic acid can be achieved by converting it into a more reactive intermediate, such as a mixed anhydride (B1165640) or an active ester. beilstein-journals.orgnih.gov For instance, treatment of cinnamic acid with isobutyl chloroformate or pivaloyl chloride generates a highly reactive mixed anhydride that can readily undergo N-acylation. beilstein-journals.orgnih.gov Boric acid has also been reported as a catalyst for the direct amidation of cinnamic acid, offering a milder alternative. semanticscholar.org

Activating AgentAmine/NucleophileSolventConditionsYield (%)Reference
DCC/DMAPp-AnisidineDCMRT, 15 min48.8 analis.com.my
Isobutyl ChloroformateO-protected amineWaterNot specifiedExcellent beilstein-journals.org
Pivalic AnhydrideAmineNot specifiedNot specifiedExcellent nih.gov
Boric Acid (5 mol%)DiethylamineNone50°C, 40 min (ultrasound)20.5 semanticscholar.org
NDTPAmineNot specifiedSwiftGood nih.gov

This table presents data for the synthesis of cinnamamides, which serves as a model for the analogous reaction to form this compound.

An alternative to activating the carboxylic acid involves using pre-activated carbonyl compounds. The most common method in this category is the use of cinnamoyl chloride . Prepared by treating cinnamic acid with reagents like thionyl chloride or oxalyl chloride, cinnamoyl chloride is a highly reactive electrophile that readily reacts with nucleophiles such as methyl carbamate in the presence of a base to afford the desired product. mdpi.com

Other activated species include acyl isocyanates, which can be generated from primary amides by reaction with oxalyl chloride. organic-chemistry.org These intermediates can react with a range of nucleophiles, including alcohols, to form acyl carbamates. organic-chemistry.org Furthermore, reagents like N,N'-carbonyldiimidazole (CDI) can activate carboxylic acids to form acyl-imidazolides. These species are effective acylating agents and represent a safer alternative to acid chlorides. Carbamoylimidazolium salts, which show enhanced reactivity due to the "imidazolium effect," are also efficient carbamoylating reagents. organic-chemistry.org

Indirect Synthetic Routes

Indirect routes involve the construction of a precursor molecule that already contains the cinnamoyl or carbamate moiety, followed by subsequent chemical transformations to complete the target structure. These multistep pathways can offer advantages in terms of substrate scope and functional group tolerance.

One plausible indirect strategy involves the initial synthesis of an N-H containing precursor, such as cinnamoyl amide or a cinnamoyl-functionalized carbamic acid, followed by a methylation step. For instance, cinnamamide (B152044) can be synthesized via the methods described in section 2.2.1. The subsequent N-methylation of the amide nitrogen would yield N-methyl cinnamamide nih.gov, a close analogue of the target compound. Standard N-methylation conditions, such as the use of methyl iodide with a base (e.g., NaH) or reductive amination protocols involving formaldehyde, could be applied. uqtr.ca

In biosynthesis, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are known to catalyze the N-methylation of amide bonds, as seen in the formation of ansamitocin natural products. researchgate.netacs.org This biological precedent supports the chemical feasibility of selectively methylating the nitrogen of a cinnamoyl amide or a related precursor.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating scaffolds containing amide functionalities. nih.gov

Passerini Reaction : This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By using cinnamaldehyde (B126680) as the aldehyde component, the cinnamoyl group can be incorporated into the product scaffold. The resulting α-acyloxy carboxamide could then be further modified. researchgate.netmdpi.com

Ugi Reaction : The Ugi four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgwikipedia.org Using cinnamaldehyde and methylamine (B109427) as starting materials would directly incorporate the key structural elements of this compound into the product. The resulting Ugi adduct serves as a versatile intermediate for further synthetic transformations. pulsus.comnih.govnih.gov

These MCRs are invaluable for rapidly creating molecular diversity and for constructing complex backbones that would otherwise require lengthy, linear synthetic sequences. nih.govresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, primarily through the N-acylation of methyl carbamate with a cinnamoyl source, such as cinnamoyl chloride or cinnamic anhydride. Both homogeneous and heterogeneous catalysts have been explored for the N-acylation of carbamates and related compounds.

Homogeneous catalysts, which operate in the same phase as the reactants, are effective for activating either the carbamate nitrogen or the cinnamoyl acylating agent. Lewis acids are a prominent class of homogeneous catalysts for this transformation. For instance, the N-acylation of various carbamates with carboxylic acid anhydrides can be effectively promoted by a catalytic amount of zinc chloride (ZnCl₂). In a representative reaction, a carbamate is treated with an acid anhydride in the presence of a Lewis acid catalyst under solvent-free conditions, leading to the corresponding N-acyl product in good yields. While not specifically detailed for this compound, this method suggests a viable pathway where methyl carbamate is acylated by cinnamic anhydride with ZnCl₂ catalysis.

Other Lewis acids such as ferric chloride (FeCl₃) and molybdenum(V) chloride (MoCl₅) have also been shown to be effective for the N-acylation of carbamates. The reaction typically proceeds at room temperature without the need for a solvent, which simplifies the work-up procedure. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the nitrogen atom of the carbamate.

Table 1: Comparison of Homogeneous Lewis Acid Catalysts for N-Acylation of Benzyl (B1604629) Carbamate with Acetic Anhydride
EntryCatalystTime (min)Yield (%)
1ZnCl₂1595
2FeCl₃2592
3MoCl₅3090
4B(C₆F₅)₃4085
5I₂4582
6None12 h0

Data adapted from studies on the N-acetylation of benzyl carbamate, serving as a model for the synthesis of N-acyl carbamates.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. For the synthesis of N-acyl carbamates, solid acid catalysts are particularly relevant. Heteropolyacids (HPAs), such as the Wells-Dawson type (H₆[P₂W₁₈O₆₂]), have been demonstrated as highly efficient, reusable, and environmentally friendly catalysts for the N-acylation of carbamates with carboxylic acid anhydrides.

These reactions can be carried out under solvent-free conditions, yielding the N-acyl products in high yields with short reaction times. The solid nature of the HPA catalyst allows for simple filtration to recover it for subsequent reuse without significant loss of activity. This approach represents a green and scalable method for producing compounds like this compound. The mechanism is believed to involve the protonation of the acylating agent by the strong Brønsted acidity of the heteropolyacid, thereby activating it for nucleophilic attack by the carbamate.

Table 2: Performance of Wells-Dawson Heteropolyacid in N-Acylation of Benzyl Carbamate
Acylating AgentProductTime (min)Yield (%)
Acetic AnhydrideN-Acetyl Benzyl Carbamate1096
Propionic AnhydrideN-Propionyl Benzyl Carbamate1594
Pivalic AnhydrideN-Pivaloyl Benzyl Carbamate6090
Benzoic AnhydrideN-Benzoyl Benzyl Carbamate4592

This table illustrates the versatility of heteropolyacid catalysts in N-acylation reactions with various anhydrides, analogous to the potential synthesis using cinnamic anhydride.

Stereoselective Synthesis of this compound Isomers

The cinnamoyl group in this compound contains a carbon-carbon double bond, which can exist as either the (E)- or (Z)-isomer. The stereochemical outcome of the synthesis is almost exclusively dependent on the stereochemistry of the cinnamoyl precursor used.

The synthesis of the thermodynamically more stable (E)-isomer is straightforward, as (E)-cinnamic acid is commercially available and is the major product of most standard cinnamic acid syntheses, such as the Perkin reaction, Knoevenagel-Doebner condensation, and Claisen-Schmidt condensation jocpr.com. Conversion of (E)-cinnamic acid to an activated form, such as (E)-cinnamoyl chloride (using thionyl chloride or oxalyl chloride) or (E)-cinnamic anhydride, proceeds with retention of the double bond geometry prepchem.comnii.ac.jpnih.gov. Subsequent N-acylation of methyl carbamate using these (E)-cinnamoyl precursors will yield (E)-methyl cinnamoylcarbamate stereoselectively. The acylation step itself, whether catalyzed or uncatalyzed, does not typically induce isomerization of the α,β-unsaturated system.

The synthesis of the less stable (Z)-isomer is more challenging. It requires the preparation of (Z)-cinnamic acid, which can be achieved through methods such as the stereoselective partial hydrogenation of phenylpropiolic acid using Lindlar's catalyst. Once the (Z)-cinnamic acid is obtained, it can be converted to the corresponding acylating agent, which is then reacted with methyl carbamate to afford (Z)-methyl cinnamoylcarbamate. Care must be taken during these steps to avoid isomerization to the more stable (E)-isomer, which can be promoted by heat or acid/base catalysts.

Green Chemistry Principles in Synthetic Route Design

A greener approach to synthesizing this compound would favor catalytic methods over stoichiometric ones to reduce waste. The use of reusable heterogeneous catalysts, such as the heteropolyacids mentioned previously, is a core principle of green chemistry as it minimizes catalyst waste and simplifies product purification jocpr.com.

Solvent selection is another critical aspect. Many traditional acylation reactions use chlorinated solvents, which are environmentally hazardous. Performing the synthesis under solvent-free conditions, as demonstrated with both Lewis acid and heteropolyacid catalysis, is an ideal green alternative jocpr.combath.ac.uk. When a solvent is necessary, greener options like acetonitrile (B52724) or bio-based solvents are preferred over halogenated hydrocarbons nih.gov.

Chemical Reactivity and Transformations of Methyl Cinnamoylcarbamate

Reactions Involving the Carbamate (B1207046) Linkage

The carbamate group (–NH–CO–O–) is a key functional group that can undergo several types of reactions, including hydrolysis, transamidation, N-alkylation, and N-acylation. These reactions typically involve the cleavage or modification of the N-C or O-C bonds of the carbamate linkage.

Transamidation: Transamidation is a process where the amino group of the carbamate is exchanged with another amine. This reaction is often in equilibrium and may require a catalyst to proceed efficiently. Organocatalysts like L-proline have been found to be effective for the transamidation of various amides with a range of amines sigmaaldrich.com. While direct studies on the transamidation of methyl cinnamoylcarbamate are scarce, it is plausible that it could undergo this reaction in the presence of a suitable catalyst and an amine nucleophile.

N-Alkylation: The nitrogen atom of the carbamate can be alkylated, although this can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group. However, methods for the N-alkylation of aryl carbamates have been developed. For instance, iron-catalyzed alkylation of aryl carbamates using Grignard reagents provides a method for constructing sp2–sp3 carbon–carbon bonds nih.gov. Another approach involves the use of triarylborane catalysts for the N-alkylation of amines with aryl esters rsc.org. These methods could potentially be adapted for the N-alkylation of this compound.

N-Acylation: Acylation of the carbamate nitrogen involves the introduction of an acyl group (R-C=O). This reaction typically occurs via nucleophilic acyl substitution, where the nitrogen atom of the carbamate acts as a nucleophile attacking an acylating agent such as an acyl chloride or an acid anhydride (B1165640) wikipedia.org. The Friedel-Crafts acylation is a well-known method for acylating aromatic compounds, but acylation can also occur at nitrogen atoms sigmaaldrich.comorganic-chemistry.orgyoutube.com. While specific examples for this compound are not documented, it is expected to undergo N-acylation under standard conditions.

ReactionReagents/CatalystsExpected Products
HydrolysisAcid/Base/EnzymeCinnamoylamine, Methanol (B129727), CO2
TransamidationAmine, Catalyst (e.g., L-proline)N-substituted cinnamoylurea
N-AlkylationAlkylating agent, Catalyst (e.g., Iron salts)N-alkylated this compound
N-AcylationAcylating agent (e.g., Acyl chloride)N-acylated this compound

Reactions of the Cinnamoyl Moiety

The cinnamoyl moiety contains a carbon-carbon double bond in conjugation with an aromatic ring, making it susceptible to a variety of addition and reduction reactions.

The carbon-carbon double bond in the cinnamoyl group is electron-rich and can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. A common example is the addition of halogens like bromine. The bromination of methyl 2-methyl-3-furoate with N-bromosuccinimide (NBS) shows that bromination can occur at different positions depending on the reaction conditions researchgate.net. While no specific studies on the bromination of this compound are available, it is expected to react with electrophiles across the double bond.

The carbon-carbon double bond and the carbonyl group of the cinnamoyl moiety can be reduced through hydrogenation. Catalytic hydrogenation is a common method for this transformation. For example, N-aryl carbamates can be hydrogenated to N-alicyclic carbamates using a rhodium catalyst sci-hub.se. The hydrogenation of methyl carbamates to methanol and amines has also been reported researchgate.net. It is anticipated that the double bond of this compound can be selectively hydrogenated to yield methyl (3-phenylpropanoyl)carbamate using appropriate catalysts and reaction conditions. Further reduction could potentially reduce the carbonyl group as well.

The carbon-carbon double bond of the cinnamoyl group can participate in cycloaddition reactions. Of particular note are [2+2] photocycloaddition reactions, which are characteristic of cinnamic acid and its derivatives. Upon irradiation with UV light, cinnamates can undergo dimerization to form cyclobutane derivatives known as truxillic and truxinic acids. A DFT study of the photochemical dimerization of methyl 3-(2-furyl)acrylate, a compound structurally related to the cinnamoyl moiety, indicates that the reaction proceeds through an excited triplet state and is influenced by the frontier orbitals of the reacting species mdpi.com. It is therefore highly probable that this compound would also undergo [2+2] photocycloaddition to yield cyclobutane dimers.

ReactionReagents/ConditionsExpected Products
Electrophilic Addition (Bromination)Br2 or NBSDibromo derivative
HydrogenationH2, Catalyst (e.g., Rh, Pd)Methyl (3-phenylpropanoyl)carbamate
[2+2] PhotocycloadditionUV lightCyclobutane dimers

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity of the benzene ring and the orientation of incoming electrophiles are governed by the electronic properties of the cinnamoylcarbamate substituent. This substituent, with its two carbonyl groups, acts as a moderate to strong electron-withdrawing group (EWG). It deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. chemistrytalk.orgwikipedia.org Consequently, more forcing conditions (e.g., higher temperatures or stronger catalysts) are generally required to achieve substitution.

The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the meta position. This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and most favorable sites for electrophilic attack. organicchemistrytutor.comlibretexts.org

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid would be expected to yield methyl (3-nitrocinnamoyl)carbamate.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would likely produce the corresponding methyl (3-bromocinnamoyl)carbamate or methyl (3-chlorocinnamoyl)carbamate.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group at the meta position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings and are therefore not expected to be viable reactions for this compound.

The expected products of these reactions are summarized in the table below.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄Methyl (3-nitrocinnamoyl)carbamate
BrominationBr₂, FeBr₃Methyl (3-bromocinnamoyl)carbamate
SulfonationSO₃, H₂SO₄Methyl (3-sulfocinnamoyl)carbamate

Reactivity of the Methyl Ester Group

The methyl ester functionality is a key site for transformations, primarily involving nucleophilic acyl substitution.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. rsc.org For carbamates, this process allows for the synthesis of a diverse range of esters from a common precursor. rsc.org The reaction of this compound with various alcohols in the presence of a suitable catalyst (e.g., sodium methoxide, titanium(IV) alkoxides, or sulfuric acid) would yield the corresponding alkyl cinnamoylcarbamate. acs.org

The general reaction is as follows: C₆H₅CH=CHCONHCOOCH₃ + R'OH ⇌ C₆H₅CH=CHCONHCOOR' + CH₃OH

Electron-withdrawing groups on the phenyl ring of N-aryl carbamates have been shown to facilitate the transesterification process. rsc.org

Reactant Alcohol (R'OH)Product (Alkyl Cinnamoylcarbamate)Catalyst Example
EthanolEthyl cinnamoylcarbamateSodium Ethoxide
IsopropanolIsopropyl cinnamoylcarbamateTitanium(IV) isopropoxide
Benzyl (B1604629) AlcoholBenzyl cinnamoylcarbamateSulfuric Acid

The methyl ester group can be cleaved to yield the corresponding carboxylic acid (cinnamoylcarbamic acid), which may undergo further decarboxylation depending on the reaction conditions.

Alkaline Hydrolysis (Saponification): This is the most common method for ester cleavage. It involves heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). ccl.netactachemscand.org The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt to give the free carboxylic acid. For N-substituted carbamates, this hydrolysis can be more challenging than for simple esters but is achievable under forcing conditions. actachemscand.orgrsc.org

Non-Hydrolytic Cleavage: For substrates that are sensitive to harsh basic conditions, milder, non-hydrolytic methods can be employed. These reactions often proceed via an Sₙ2-type mechanism, where a potent nucleophile attacks the methyl carbon, displacing the carboxylate as the leaving group. researchgate.netresearchgate.net Reagents like sodium cyanide in a polar aprotic solvent or systems like thiophenol with potassium fluoride can achieve this transformation under neutral conditions. researchgate.netoup.com

MethodReagentsProduct
Alkaline Hydrolysis1. KOH, H₂O/EtOH, Reflux2. H₃O⁺Cinnamoylcarbamic Acid
Sₙ2 DealkylationNaCN, HMPACinnamoylcarbamic Acid Sodium Salt
ThiolysisPhSH, KF, NMPCinnamoylcarbamic Acid

Functionalization at Peripheral Sites

Beyond the aromatic ring and ester group, the α,β-unsaturated double bond of the cinnamoyl moiety serves as a site for various functionalization reactions. This conjugated system can react with both electrophiles and nucleophiles.

Reactions at the Alkene:

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond using catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). This would convert this compound into methyl (3-phenylpropanoyl)carbamate.

Halogenation: The alkene can undergo electrophilic addition with halogens like Br₂ to form a dibromo adduct, methyl (2,3-dibromo-3-phenylpropanoyl)carbamate.

Michael Addition (Conjugate Addition): As an α,β-unsaturated carbonyl compound, this compound is a potential Michael acceptor. Soft nucleophiles, such as cuprates, enamines, or thiolates, can add to the β-carbon. However, studies on related cinnamoyl esters and amides have shown them to be surprisingly unreactive toward the thia-Michael reaction with simple thiols, suggesting that strong activation or specific catalytic conditions may be necessary for this transformation to occur. researchgate.netnih.gov

Epoxidation: The double bond can be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) followed by a reducing agent can convert the alkene into a diol.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key transformations can be inferred from extensive research on analogous functional groups.

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of the π-electrons of the aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring. For a meta-directing deactivator like the cinnamoylcarbamate group, attack at the meta position leads to a more stable set of resonance structures compared to ortho or para attack. The final step is the rapid loss of a proton (H⁺) from the carbon bearing the electrophile, which restores the aromaticity of the ring.

Base-Catalyzed Ester Hydrolysis (BAc2): The hydrolysis of the methyl ester under basic conditions follows a bimolecular acyl-carbon cleavage (BAc2) mechanism. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group, which is a stronger base than the incoming hydroxide. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Carbamate Hydrolysis: The hydrolysis of the carbamate linkage itself can be complex. Under basic conditions, it can proceed via a similar BAc2 mechanism. Alternatively, for N-substituted carbamates, an E1cB (Elimination Unimolecular conjugate Base) mechanism is possible, involving the deprotonation of the carbamate nitrogen followed by the elimination of the alkoxy group to form a transient isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide. actachemscand.org

Michael Addition: The mechanism of conjugate addition involves the nucleophilic attack at the electron-deficient β-carbon of the α,β-unsaturated system. This creates a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. This intermediate is then protonated, typically by a protic solvent or during an acidic workup, to yield the final 1,4-addition product.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For methyl cinnamoylcarbamate, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be utilized to unambiguously assign all proton and carbon signals and to elucidate the molecule's connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cinnamate (B1238496) α-H6.4 - 6.6118 - 122
Cinnamate β-H7.6 - 7.8145 - 148
Aromatic-H7.2 - 7.6128 - 135
NH8.0 - 9.0 (broad)-
OCH₃3.7 - 3.952 - 54
Carbamate (B1207046) C=O-150 - 155
Cinnamoyl C=O-165 - 168

Multi-dimensional NMR experiments are crucial for assembling the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the proton-proton coupling network. Key expected correlations include the coupling between the α- and β-protons of the cinnamate double bond, as well as couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the molecule, such as the methoxy group, the aromatic CH groups, and the vinylic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical in connecting the different functional groups. Expected key correlations would be from the methoxy protons to the carbamate carbonyl carbon, from the NH proton to both carbonyl carbons, and from the vinylic protons to the aromatic carbons and the cinnamoyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for instance, by observing correlations between the β-proton of the double bond and the ortho-protons of the phenyl ring.

The carbamate linkage in this compound is expected to exhibit restricted rotation around the N-C(O) bond due to amide-like resonance. This can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate this conformational dynamism. At low temperatures, separate signals for the different conformers might be observed, which would coalesce as the temperature is raised and the rate of interconversion increases. Such studies would provide valuable information on the energy barriers to rotation and the relative populations of the conformers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3200 - 34003200 - 3400
Aromatic C-H Stretch3000 - 31003000 - 3100
C=O Stretch (carbamate)1720 - 17401720 - 1740
C=O Stretch (cinnamoyl)1670 - 16901670 - 1690
C=C Stretch (alkene)1620 - 16401620 - 1640
C=C Stretch (aromatic)1450 - 16001450 - 1600
C-O Stretch1200 - 13001200 - 1300

The FT-IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the N-H bond. The Raman spectrum would likely show a strong signal for the C=C double bond of the cinnamate group. Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The cinnamoyl moiety in this compound constitutes a significant chromophore.

UV-Vis Spectroscopy: Due to the extended π-conjugation of the cinnamoyl system, this compound is expected to exhibit strong absorption in the UV region. The primary absorption band (π → π* transition) would likely be observed in the range of 270-320 nm. The exact position of the absorption maximum would be sensitive to the solvent polarity.

Fluorescence Spectroscopy: Many cinnamate derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence emission. The fluorescence spectrum would provide information about the excited state properties of the molecule. The quantum yield and lifetime of the fluorescence would be important parameters to characterize its photophysical behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition.

For this compound (C₁₁H₁₁NO₄), the expected exact mass can be calculated:

Calculated Exact Mass: 221.0688 g/mol

HRMS analysis, for instance using an Orbitrap or FT-ICR mass spectrometer, would be expected to yield a measured mass that is within a very small tolerance (typically < 5 ppm) of the calculated exact mass, thereby confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments could also be performed to study the fragmentation pattern of the molecule, which would provide further structural confirmation by identifying characteristic fragments corresponding to the loss of the methoxy group, the carbamate moiety, or cleavage within the cinnamoyl backbone.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the carbamate. Such detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules. The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful, non-destructive method for the characterization of chiral molecules such as the enantiomers of this compound. These techniques are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light, offering critical insights into their absolute configuration and enantiomeric purity. Although specific experimental data for this compound is not extensively available in public literature, the principles of CD and ORD spectroscopy allow for a detailed theoretical framework for its enantiomeric characterization.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orgdaveadamslab.com For a pair of enantiomers, such as (R)-methyl cinnamoylcarbamate and (S)-methyl cinnamoylcarbamate, their CD spectra are expected to be exact mirror images of each other. Where one enantiomer exhibits a positive absorption difference (a positive Cotton effect), the other will show a negative absorption difference of equal magnitude at the same wavelength. ull.es This characteristic makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and determining the enantiomeric excess of a sample. The chromophores within the this compound molecule, specifically the cinnamoyl group, are expected to give rise to distinct CD signals.

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.inbiologic.net Similar to CD, the ORD curves for a pair of enantiomers are mirror images. A positive Cotton effect in an ORD curve is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. ull.es The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center.

The enantiomeric characterization of this compound would involve dissolving the separated enantiomers in a suitable solvent and recording their CD and ORD spectra. The resulting data would not only confirm the identity of the enantiomers but also allow for the quantitative analysis of their purity.

Illustrative Research Findings

In the absence of published experimental data for this compound, the following tables represent hypothetical data that would be expected from a chiroptical analysis of its enantiomers. These tables are for illustrative purposes to demonstrate the principles of CD and ORD spectroscopy in enantiomeric characterization.

Table 1: Hypothetical Circular Dichroism (CD) Data for this compound Enantiomers.

This table illustrates the expected mirror-image relationship in the molar ellipticity [θ] for the (R) and (S) enantiomers at key wavelengths corresponding to electronic transitions of the chromophores.

Wavelength (nm)(R)-Methyl Cinnamoylcarbamate [θ] (deg·cm²·dmol⁻¹)(S)-Methyl Cinnamoylcarbamate [θ] (deg·cm²·dmol⁻¹)
210+15,000-15,000
250-8,000+8,000
280+5,000-5,000
31000

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound Enantiomers.

This table demonstrates the expected opposite specific rotation [α] for the two enantiomers across a range of wavelengths, showcasing a hypothetical Cotton effect.

Wavelength (nm)(R)-Methyl Cinnamoylcarbamate [α] (degrees)(S)-Methyl Cinnamoylcarbamate [α] (degrees)
589 (Na D-line)+45.5-45.5
436+98.2-98.2
365+180.7-180.7
313 (Peak)+450.0-450.0
297 (Trough)-320.0+320.0

These illustrative tables underscore the power of chiroptical techniques in unequivocally differentiating and quantifying enantiomers. The mirror-image relationship is a fundamental principle of chirality and is clearly depicted in the hypothetical data for the enantiomers of this compound.

Exploration of Biological Activities and Mechanisms Non Clinical Focus

Modulation of Cellular Pathways in Prokaryotic Systems

While specific studies on the direct impact of methyl cinnamoylcarbamate on prokaryotic cellular pathways are not extensively documented, the known reactivity of α,β-unsaturated carbonyl compounds, a key feature of the cinnamoyl moiety, suggests potential interactions with cellular nucleophiles, including those involved in DNA repair and mutagenesis.

Influence on DNA Repair Mechanisms in Microbial Models

Prokaryotic organisms have evolved sophisticated DNA repair mechanisms to counteract damage from both endogenous and exogenous sources. These systems, including mismatch repair (MMR), base excision repair (BER), and nucleotide excision repair (NER), are crucial for maintaining genomic integrity. nih.gov The MMR system, for instance, corrects errors that occur during DNA replication. wikipedia.org In many bacteria, this process is directed by the methylation status of the DNA, allowing the cellular machinery to distinguish between the template and the newly synthesized strand. wikipedia.orgnih.gov

Compounds containing reactive electrophilic sites, such as the α,β-unsaturated carbonyl group in the cinnamoyl portion of this compound, have the potential to interact with and modify nucleophilic residues in proteins and DNA. Such interactions could theoretically modulate the function of key enzymes involved in DNA repair pathways. However, no direct experimental evidence currently links this compound to the modulation of DNA repair mechanisms in microbial models.

Impact on Mutagenesis in Bacterial Strains

Spontaneous mutagenesis in bacteria is a fundamental process that drives evolution and the development of traits such as antibiotic resistance. nih.gov The rate of spontaneous mutations can be influenced by various factors, including the fidelity of DNA replication and the efficiency of DNA repair systems. nih.gov Chemical agents can impact mutagenesis by either directly damaging DNA or by interfering with the cellular processes that prevent or repair mutations.

Chemicals that can alkylate or form adducts with DNA bases can lead to mispairing during replication and result in mutations. For example, ethyl methanesulfonate (EMS) is a known mutagen that induces mutations by alkylating guanine bases. While the cinnamoyl group is not a classical alkylating agent, its electrophilic nature could potentially lead to adduction with DNA bases or proteins involved in the replication and repair machinery, thereby influencing the rate or spectrum of spontaneous mutations. However, specific studies examining the mutagenic or anti-mutagenic properties of this compound in bacterial strains are currently unavailable.

Enzymatic Inhibition and Activation Studies (In Vitro and Non-Human In Vivo Models)

The cinnamoyl scaffold is a common feature in a variety of biologically active molecules, and derivatives of cinnamic acid have been shown to inhibit several enzymes.

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. nih.gov As such, inhibitors of LOX enzymes are of significant interest as potential anti-inflammatory agents. While direct studies on this compound are not available, various derivatives of cinnamic acid and related phenolic compounds have demonstrated inhibitory activity against LOX. For instance, certain chalcones, which share the α,β-unsaturated carbonyl system with cinnamoyl compounds, have been identified as LOX inhibitors. researchgate.net Similarly, some coumarin derivatives have also shown significant LOX inhibition. mdpi.com

The inhibitory potential of these compounds is often attributed to their ability to interact with the active site of the enzyme, which typically contains a non-heme iron atom. The specific substitutions on the aromatic ring and modifications to the carboxyl group of cinnamic acid can significantly influence the inhibitory potency.

Table 1: Lipoxygenase Inhibitory Activity of Selected Cinnamic Acid Analogs and Related Compounds

Compound Type of Inhibition IC50 (µM) Source
(E)-2-O-farnesyl chalcone Competitive 5.7 researchgate.net
3-O-geranyl chalcone Not specified 11.8 researchgate.net
Curcumin Positive Control 10.1 researchgate.net
Nordihydroguaiaretic acid (NDGA) Positive Control 2.7 researchgate.net

This table is interactive. Users can sort and filter the data.

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase (ENR) is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents. frontiersin.org This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation. Several inhibitors of ENR are known, with the most famous being triclosan.

The inhibition of ENR from various pathogenic bacteria has been extensively studied. For example, the ENR from Mycobacterium tuberculosis (InhA) is the target of the frontline anti-tubercular drug isoniazid. Kinetic studies of ENR from different bacterial species have revealed a sequential Bi Bi reaction mechanism, where the cofactor (NADH or NADPH) binds first, followed by the enoyl-ACP substrate. frontiersin.orgnih.gov While there are no specific reports on the inhibition of enoyl-ACP reductase by this compound, the general structural features of cinnamic acid derivatives could potentially allow for interaction with the enzyme's active site.

Table 2: Kinetic Parameters of Bacterial Enoyl-ACP Reductases and Inhibition by Triclosan

Enzyme Source Substrate K_m (µM) Inhibitor K_i (µM) Source
Plasmodium falciparum FabI Crotonyl-CoA 165 Triclosan Not specified nih.gov
Plasmodium falciparum FabI NADH 33 Triclosan Not specified nih.gov

This table is interactive. Users can sort and filter the data.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of cinnamic acid derivatives is highly dependent on their chemical structure. researchgate.net Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for a compound's biological effect. For cinnamoyl derivatives, key structural elements that can be modified to alter activity include the substituents on the aromatic ring, the nature of the group attached to the carbonyl, and the geometry of the double bond.

The cinnamoyl scaffold itself, with its aromatic ring conjugated to an α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry. The reactivity of the Michael acceptor (the double bond) can be tuned by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can enhance the electrophilicity of the double bond, potentially increasing its reactivity with biological nucleophiles. Conversely, electron-donating groups can decrease this reactivity.

In the context of enzymatic inhibition, the substituents on the aromatic ring can also play a critical role in binding to the active site of the enzyme through hydrophobic, hydrogen bonding, or other non-covalent interactions. For example, in the case of tyrosinase inhibition by p-chlorocinnamic acid and p-nitrocinnamic acid, the presence of these electron-withdrawing groups at the para position of the phenyl ring resulted in greater inhibitory activity compared to unsubstituted cinnamic acid. researchgate.net

Modification of the carboxylic acid moiety of cinnamic acid into an amide, ester, or, in this case, a carbamate (B1207046), can significantly alter the compound's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability, which in turn can affect its biological activity. The methyl carbamate group in this compound may influence its ability to cross cell membranes and interact with intracellular targets.

Table 3: Mentioned Compounds

Compound Name
This compound
Cinnamic acid
p-Chlorocinnamic acid
p-Nitrocinnamic acid
(E)-2-O-farnesyl chalcone
3-O-geranyl chalcone
Curcumin
Nordihydroguaiaretic acid (NDGA)
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Triclosan
Isoniazid

Interactions with Biological Macromolecules (e.g., Protein Binding)

Extensive literature searches did not yield specific studies on the interactions of this compound with biological macromolecules such as proteins. Therefore, information regarding its protein binding affinity, potential enzyme inhibition, or other direct molecular interactions is not available at this time.

Antimicrobial Properties in Non-Human Pathogen Models

While research specifically investigating the antimicrobial properties of this compound is limited, studies on the structurally related compound, methyl cinnamate (B1238496), provide insights into the potential antimicrobial activity of this class of molecules.

Research has demonstrated that methyl cinnamate exhibits antifungal activity against a range of fungal strains. In one study, the minimum inhibitory concentration (MIC) of methyl cinnamate was determined for several species of Candida, as well as for Aspergillus flavus and Penicillium citrinum. mdpi.comnih.gov The results indicated that methyl cinnamate was bioactive against all tested Candida strains with a MIC of 789.19 μM, and it showed activity against A. flavus and P. citrinum with a MIC of 1578.16 μM. mdpi.com

Another study highlighted that (E)-methyl cinnamate was the most active component found in the hexane and chloroform extracts of Cinnamomum impressicostatum and C. pubescens. It demonstrated notable activity against several bacteria and fungi, with the most significant effects observed against Candida albicans and Saccharomyces cerevisiae. researchgate.net

The following table summarizes the reported minimum inhibitory concentrations (MIC) for methyl cinnamate against various fungal pathogens.

Fungal StrainMinimum Inhibitory Concentration (MIC) (μM)
Candida spp.789.19
Aspergillus flavus1578.16
Penicillium citrinum1578.16

Role as a Chemical Probe in Biological Systems

There is currently no available scientific literature describing the use of this compound as a chemical probe in biological systems. Its potential utility for studying specific biological pathways or targets has not been reported.

Potential Applications in Advanced Materials and Industrial Processes

Utilization as a Monomer in Polymer Synthesis

Methyl cinnamoylcarbamate possesses structural features that make it a candidate for use as a specialty monomer in polymer synthesis. The cinnamoyl group contains a carbon-carbon double bond that can participate in polymerization reactions.

Although cinnamic acid and its derivatives are known to be difficult to homopolymerize due to steric hindrance from the 1,2-disubstituted vinyl group, they can be effectively copolymerized with other vinyl monomers like styrene and methyl acrylate. nii.ac.jpnih.gov The incorporation of rigid cinnamic units into a polymer backbone has been shown to significantly increase the glass transition temperature (Tg) of the resulting copolymer. nii.ac.jpnih.gov Therefore, this compound could be used as a comonomer to enhance the thermal properties of common plastics.

Furthermore, the cinnamoyl moiety is photo-responsive. Upon irradiation with UV light (typically 300–380 nm), it can undergo a [2+2] cycloaddition to form a cyclobutane ring, creating cross-links between polymer chains. rsc.orgrsc.orgresearchgate.netrsc.org This property is highly valuable for developing photo-curable resins, negative photoresists, and smart materials where crosslink density can be controlled by light.

The carbamate (B1207046) portion of the molecule would exist as a pendant group on the polymer chain, influencing properties such as solubility, adhesion, and mechanical strength. Monomers containing carbamate groups, such as vinyl carbamates and carbamate-methacrylates, have been synthesized for various applications, including dental resins, where they can offer improvements in conversion and reduced polymerization shrinkage compared to traditional monomers. tandfonline.comnih.govresearchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

scienceReaction TypemediationMonomers Involvedbuild_circlePotential Polymer PropertybiotechApplication Area
Radical CopolymerizationThis compound + Styrene or AcrylatesIncreased Glass Transition Temperature (Tg), Enhanced Thermal StabilityHigh-performance plastics, engineering thermoplastics
Photo-CrosslinkingPolymer containing this compound unitsFormation of a cross-linked network upon UV irradiationPhotoresists, coatings, adhesives, shape-memory polymers researchgate.net

Role as an Intermediate in the Production of Fine Chemicals and Specialty Compounds

Carbamates are crucial intermediates in organic synthesis, often serving as protecting groups for amines or as precursors to other functional groups. scielo.bracs.org The synthesis of this compound would likely proceed through the reaction of a cinnamoyl isocyanate with methanol (B129727). kuleuven.begoogle.com This positions the isocyanate as a key precursor and the carbamate as a stable, isolable intermediate.

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a fundamental process in organic chemistry, forming the basis of the polyurethane industry. kuleuven.bewikipedia.org Cinnamoyl isocyanate can be generated from cinnamic acid derivatives, making this compound a direct downstream product.

As an intermediate, this compound could be used in the synthesis of more complex molecules. The carbamate group can be stable under a variety of conditions but can also be cleaved or transformed when necessary. This dual nature makes carbamates valuable in multi-step syntheses of pharmaceuticals, agrochemicals, and other specialty chemicals. scielo.brgoogle.com For instance, the Hofmann and Curtius rearrangements can be used to convert carboxamides or acyl azides into isocyanates, which are then trapped with alcohols to form carbamates as intermediates en route to amines or other products. scielo.br

Applications in Fragrance and Flavor Industries (as a component or related motif)

The cinnamoyl functional group is a well-established "motif" in the fragrance and flavor industry. Many compounds containing this structure are prized for their characteristic scents. Cinnamaldehyde (B126680) is the primary component of cinnamon, providing its pungent and spicy aroma. nih.govnih.gov Cinnamyl alcohol is noted for its hyacinth or lilac fragrance, while derivatives like methyl cinnamate (B1238496) are widely used for their sweet, balsamic, and fruity notes reminiscent of strawberry. researchgate.netresearchgate.net

Given that this compound contains the essential cinnamoyl structure, it is plausible that it would possess a pleasant aroma. While it is not listed as a common commercial fragrance ingredient, its structural similarity to known perfumery chemicals suggests potential in this area. The addition of the methyl carbamate group would alter its volatility, polarity, and odor profile compared to methyl cinnamate, potentially leading to a unique scent with different substantivity and diffusion characteristics.

Table 2: Fragrance Profile of Related Cinnamoyl Compounds

grassCompoundflareOdor ProfilestoreCommon Use
CinnamaldehydeSpicy, sweet, characteristic of cinnamon nih.govFlavoring, perfumery nih.gov
Methyl CinnamateFruity, balsamic, strawberry-like researchgate.netPerfumery, cosmetics, food flavoring
Cinnamyl AlcoholFloral (hyacinth, lilac) researchgate.netPerfumery, cosmetics
This compound Potential for a complex fruity, sweet, or spicy aroma (inferred)Exploratory/Research

Green Solvents and Sustainable Chemistry Applications

The principles of green chemistry encourage the use of renewable feedstocks and the development of safer, more efficient chemical processes. This compound is relevant to this field from both a synthesis and application perspective.

Sustainable Synthesis: Cinnamic acid, the ultimate precursor for the cinnamoyl group, is a naturally occurring compound found in many plants and can be considered a bio-based feedstock. mdpi.comzanchengsynbio.com Furthermore, there is a significant research effort to develop sustainable, phosgene-free routes to synthesize carbamates. nih.gov Modern methods focus on using carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source. nih.gov These processes typically involve reacting an amine with CO₂ to form a carbamic acid intermediate, which is then reacted with an alcohol. acs.orgrsc.orgresearchgate.netacs.org Synthesizing this compound via a route using a bio-derived cinnamoyl amine, CO₂, and methanol would represent a highly sustainable pathway.

Applications in Sustainable Materials: As discussed in section 7.1, this compound can be used as a monomer. When derived from renewable resources, it can be used to create bio-based polymers. researchgate.netrsc.org Polymers based on cinnamic acid are being explored for applications in advanced, sustainable plastics and functional materials. researchgate.netrsc.org The development of such polymers reduces the reliance on petrochemical feedstocks, contributing to a more circular economy. The biodegradability of polymers containing ester and carbamate linkages can also be an advantage for certain applications, addressing end-of-life concerns for plastic materials.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of methyl cinnamoylcarbamate and its analogs is an area ripe for innovation. Contemporary methodologies are moving beyond traditional batch syntheses to more efficient and sustainable approaches.

Flow Chemistry: Continuous flow synthesis represents a significant advancement in the production of carbamates. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. nih.govacs.org In a flow chemistry setup, reactants are pumped through a series of reactors, allowing for the rapid synthesis of the target compound. acs.org For this compound, a flow process could involve the reaction of cinnamoyl chloride with methyl carbamate (B1207046) in a microreactor system. This approach would not only be scalable but also minimize the formation of byproducts.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.org Dual nickel photocatalysis, for instance, has been successfully employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide at ambient pressure. nih.gov This methodology could be adapted for the synthesis of this compound, potentially using a suitable cinnamic acid derivative and a methylamine (B109427) source, thereby avoiding the use of hazardous reagents like phosgene (B1210022). nih.gov

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. rjraap.comacsgcipr.orgacib.at Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. mdpi.com For the synthesis of chiral derivatives of this compound, a biocatalytic approach using lipases or proteases could be explored to achieve high enantiomeric excess. nih.gov Chemoenzymatic strategies, which combine both chemical and enzymatic steps, can also be employed to create complex molecular architectures. rjraap.com

A comparative overview of these synthetic methodologies is presented in the table below.

MethodologyAdvantagesPotential Application for this compound
Flow Chemistry High throughput, precise control, improved safety, scalabilityContinuous production with high purity and yield.
Photocatalysis Mild reaction conditions, use of visible light, green chemistrySynthesis from alternative starting materials, avoiding harsh reagents.
Biocatalysis High selectivity, mild conditions, environmentally friendlyEnantioselective synthesis of chiral derivatives.

Design and Synthesis of Advanced Derivatives with Enhanced Specificity

The therapeutic potential of this compound can be significantly enhanced through the design and synthesis of advanced derivatives with improved specificity towards biological targets. This involves a deep understanding of its structure-activity relationship (SAR).

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For this compound, key areas for modification include the cinnamate (B1238496) moiety and the carbamate group. For example, introducing substituents on the phenyl ring of the cinnamate could modulate its electronic properties and steric profile, potentially leading to stronger and more specific interactions with a target protein. nih.govresearchgate.net Similarly, altering the methyl group of the carbamate to larger or more functionalized alkyl or aryl groups could influence its binding affinity and pharmacokinetic properties.

The synthesis of these derivatives can be achieved through various organic reactions. For instance, substituted cinnamoyl chlorides can be reacted with a diverse range of methyl carbamate analogs to generate a library of derivatives. The table below outlines potential modifications and their expected impact.

Structural ModificationRationalePotential Impact
Substitution on the phenyl ring (e.g., -OCH3, -Cl, -NO2)Modulate electronic and steric properties.Enhanced binding affinity and selectivity.
Alteration of the carbamate ester group (e.g., ethyl, propyl, benzyl)Modify lipophilicity and steric bulk.Improved pharmacokinetic properties and target engagement.
Introduction of chiral centersExplore stereospecific interactions with the target.Increased potency and reduced off-target effects.

Deeper Mechanistic Understanding through Advanced Spectroscopic Probes

A thorough understanding of the conformational dynamics and reaction mechanisms of this compound is crucial for rational drug design. Advanced spectroscopic techniques can provide invaluable insights at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure and conformational preferences of molecules in solution. nih.govnih.gov For this compound, detailed 1D and 2D NMR studies can help determine the preferred conformation of the molecule, which can be critical for its interaction with biological targets. mdpi.commdpi.com Dynamic NMR experiments can also provide information on the energy barriers between different conformers. mdpi.com

Transient Absorption Spectroscopy (TAS): TAS is a technique used to study short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. nih.govyoutube.com By photoexciting a sample of this compound, TAS can be used to monitor the formation and decay of its excited states and any subsequent photochemical reactions. researchgate.netrsc.orgresearchgate.net This can provide a deeper understanding of its photostability and potential photochemical reactivity within a biological system.

Spectroscopic TechniqueInformation GainedRelevance to this compound
NMR Spectroscopy 3D structure, conformational analysis, molecular dynamics.Understanding the bioactive conformation and its flexibility.
Transient Absorption Spectroscopy Excited state dynamics, reaction intermediates, photochemical pathways.Assessing photostability and potential for light-activated biological activity.

Exploration of New Biological Targets and Pathways (non-clinical)

While the initial biological activities of this compound may be known, a comprehensive exploration of its potential non-clinical targets and pathways could unveil new therapeutic applications. Carbamate-containing compounds have shown a wide range of biological activities, including acting as enzyme inhibitors and anticancer agents.

Systematic screening of this compound against a panel of enzymes, such as kinases, proteases, and phosphatases, could identify novel inhibitory activities. For example, many carbamate derivatives are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. nih.gov Investigating the effect of this compound on this and other enzymes could open up avenues for its use in neurodegenerative diseases or other conditions.

Furthermore, cell-based assays can be employed to study the effect of this compound on various cellular pathways, such as cell proliferation, apoptosis, and signal transduction. High-content screening, which uses automated microscopy to analyze multiple cellular parameters simultaneously, can provide a wealth of information on the compound's mechanism of action.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the chemical space around this compound and identify derivatives with enhanced properties, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.govnih.gov By using a common scaffold, such as the cinnamoylcarbamate core, and varying the substituents at different positions, a diverse library of this compound analogs can be generated. researchgate.net Solid-phase synthesis is often employed in combinatorial chemistry, as it simplifies the purification of the final products. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds for a specific biological activity. nih.gov The library of this compound derivatives generated through combinatorial chemistry can be screened using HTS assays to quickly identify "hit" compounds with desired properties. These hits can then be further optimized in a process known as lead optimization.

The synergy between combinatorial chemistry and HTS can significantly accelerate the drug discovery process for this compound-based compounds.

Sustainable Production and Environmental Considerations

As the development of this compound progresses, it is imperative to consider the sustainability of its production and its potential environmental impact.

Green Synthesis: The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, this could involve the use of renewable starting materials, environmentally friendly solvents, and catalytic methods that minimize waste. acsgcipr.org For example, using carbon dioxide as a C1 source for the carbamate functionality is a promising green alternative to traditional methods that use toxic reagents like phosgene. nih.gov The use of biocatalysis, as mentioned earlier, also aligns with the principles of green chemistry.

Life Cycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. A cradle-to-gate LCA of this compound synthesis would quantify the energy consumption, greenhouse gas emissions, and waste generation associated with its production. This information can then be used to identify hotspots in the manufacturing process and guide the development of more sustainable synthetic routes.

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